Field: Agrochemical and pharmaceutical industries.
Application: Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries.
Methods: The synthesis of TFMP derivatives involves various chemical reactions.
Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
2,4-Dichloro-7-fluoro-6-nitroquinazoline is a chemical compound belonging to the quinazoline family, characterized by its unique structure that includes two chlorine atoms at positions 2 and 4, a fluorine atom at position 7, and a nitro group at position 6 of the quinazoline ring. This compound is denoted by the molecular formula and has a molecular weight of approximately 244.03 g/mol. It is recognized for its potential applications in various fields, particularly in agrochemicals and pharmaceuticals .
The reactivity of 2,4-dichloro-7-fluoro-6-nitroquinazoline is influenced by its functional groups. The compound can undergo several types of reactions:
2,4-Dichloro-7-fluoro-6-nitroquinazoline exhibits significant biological activity, particularly as an antimicrobial and antitumor agent. Studies have shown that quinazoline derivatives possess a range of pharmacological properties, including:
The synthesis of 2,4-dichloro-7-fluoro-6-nitroquinazoline can be achieved through several methods:
The applications of 2,4-dichloro-7-fluoro-6-nitroquinazoline are diverse:
Interaction studies involving 2,4-dichloro-7-fluoro-6-nitroquinazoline focus on its binding affinity with biological targets. Research indicates that it may interact with specific enzymes or receptors involved in disease pathways. The compound's ability to inhibit certain biological processes makes it a candidate for further pharmacological exploration .
Several compounds share structural similarities with 2,4-dichloro-7-fluoro-6-nitroquinazoline. Here are some notable examples:
Compound Name | Structure Characteristics | Similarity Index |
---|---|---|
4-Chloro-6-nitroquinazoline | Contains a chlorine and nitro group but lacks dichlorination | 0.92 |
2,4-Dichloro-6-nitroquinazoline | Similar dichlorination pattern but without fluorine at position 7 | 0.98 |
7-Fluoroquinazoline | Lacks both chlorine substituents but retains the fluorine atom | 0.91 |
4-Chloro-7-fluoroquinazoline | Contains one chlorine and one fluorine; different substitution pattern | 0.94 |
These compounds illustrate the uniqueness of 2,4-dichloro-7-fluoro-6-nitroquinazoline in terms of its specific halogenation pattern and potential biological activities.
The thermodynamic stability of 2,4-Dichloro-7-fluoro-6-nitroquinazoline is characterized by its complex molecular structure containing multiple electron-withdrawing substituents. The compound exhibits moderate thermal stability typical of substituted quinazoline derivatives, with thermal decomposition patterns influenced by the presence of the nitro group, chlorine substituents, and fluorine atom [1] [2].
Based on comparative analysis with similar quinazoline compounds, the thermal decomposition of 2,4-Dichloro-7-fluoro-6-nitroquinazoline is predicted to occur through a multi-step mechanism. The initial decomposition step likely involves the thermally labile nitro group, which is known to be the most vulnerable site in nitroaromatic compounds [1] [3]. The predicted decomposition temperature range is estimated between 200-400°C, consistent with similar nitro-substituted quinazoline derivatives [2] [4].
Thermal analysis studies on related compounds demonstrate that nitro-substituted quinazolines undergo decomposition through radical mechanisms involving the homolytic cleavage of carbon-nitrogen bonds [5]. The thermal decomposition pathway is expected to proceed through the following sequential steps: initial nitro group decomposition releasing nitrogen dioxide (NO₂), followed by the elimination of hydrogen chloride (HCl) and hydrogen fluoride (HF) from the halogen substituents, and finally the fragmentation of the quinazoline ring system [6] [7].
The activation energy for thermal decomposition is anticipated to be in the range of 80-120 kJ/mol based on studies of similar nitrogen-containing heterocycles [8]. The presence of electron-withdrawing substituents (chlorine atoms, fluorine, and nitro group) may stabilize the aromatic ring system through resonance effects while simultaneously creating potential sites for thermal degradation [9].
The solubility behavior of 2,4-Dichloro-7-fluoro-6-nitroquinazoline is predominantly influenced by its molecular structure and physicochemical properties. The compound exhibits poor solubility in water due to its high lipophilicity (LogP = 3.51) [10] [11] and low polar surface area (71.6 Ų) [12] [10]. The presence of multiple electron-withdrawing substituents reduces the electron density on the quinazoline ring system, limiting hydrogen bonding interactions with water molecules [13] [14].
Analysis of solubility patterns in organic solvents reveals that the compound demonstrates favorable solubility in aprotic polar solvents. Based on structural considerations and comparison with similar quinazoline derivatives, 2,4-Dichloro-7-fluoro-6-nitroquinazoline is expected to exhibit good solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [15] [16]. These solvents can effectively solvate the compound through dipole-dipole interactions and weak hydrogen bonding with the nitrogen atoms of the quinazoline ring.
The solubility in moderately polar solvents such as tetrahydrofuran (THF) and ethyl acetate is predicted to be moderate, while solubility in low-polarity solvents like chloroform may be limited [17]. The compound's behavior in protic solvents such as methanol and ethanol is expected to be poor to moderate due to the lack of suitable hydrogen bonding sites on the highly substituted quinazoline ring [18].
Temperature-dependent solubility studies on similar quinazoline derivatives indicate that solubility generally increases with temperature across all solvent systems [15]. This trend is attributed to enhanced molecular motion and increased entropy of mixing at elevated temperatures, which favors the dissolution process.
The acid-base behavior of 2,4-Dichloro-7-fluoro-6-nitroquinazoline is characterized by its extremely weak basicity, with a predicted pKa value of -2.29±0.30 [19] [20]. This highly acidic pKa value indicates that the compound exists predominantly in its neutral form under physiological conditions and exhibits minimal protonation even in strongly acidic media [21] [22].
The protonation behavior of quinazoline derivatives is primarily determined by the electron density on the nitrogen atoms within the pyrimidine ring. In 2,4-Dichloro-7-fluoro-6-nitroquinazoline, the presence of multiple electron-withdrawing substituents (two chlorine atoms, fluorine, and nitro group) significantly reduces the basicity of both N1 and N3 positions [23] [24]. Computational studies on similar quinazoline derivatives suggest that N1 is typically the preferred protonation site due to its electronic environment [21] [22].
The extremely low pKa value can be attributed to the cumulative electron-withdrawing effects of the substituents. The nitro group at position 6 exerts a strong inductive effect, while the chlorine atoms at positions 2 and 4 and the fluorine at position 7 further reduce electron density through both inductive and mesomeric effects [25] [24]. This electronic deactivation results in a highly destabilized conjugate acid form.
In acidic media, the compound may undergo limited protonation at the most basic nitrogen center, potentially leading to enhanced solubility in aqueous acidic solutions [25]. However, the extent of protonation remains minimal due to the extremely low pKa value. In basic media, the compound remains in its neutral form, showing no tendency toward deprotonation or reaction with bases [24].
The lipophilicity of 2,4-Dichloro-7-fluoro-6-nitroquinazoline is characterized by a calculated LogP value of 3.51, indicating high lipophilic character [10] [11]. This value places the compound in the range of highly lipophilic substances, suggesting favorable partitioning into lipid membranes and organic phases over aqueous environments.
The partition coefficient analysis reveals that the compound's lipophilicity is primarily driven by the aromatic quinazoline scaffold and the presence of halogen substituents. The chlorine atoms at positions 2 and 4 contribute significantly to the lipophilic character due to their size and hydrophobic nature [26] [27]. The fluorine atom at position 7, while highly electronegative, also contributes to lipophilicity through its lipophilic character when incorporated into aromatic systems.
The high LogP value suggests favorable membrane permeability characteristics, indicating that the compound may readily cross lipid bilayers through passive diffusion [26]. This property is particularly relevant for biological applications, as it suggests potential for good cellular uptake and tissue penetration. However, the high lipophilicity may also present challenges for aqueous formulation and may require specialized delivery systems.
Comparison with drug-like property criteria reveals that the LogP value of 3.51 falls within the acceptable range for drug development according to Lipinski's Rule of Five (LogP < 5) [26]. However, the combination of high lipophilicity and low aqueous solubility may require consideration of formulation strategies to optimize bioavailability.
The partition coefficient behavior in different solvent systems is expected to favor organic phases over aqueous phases across a wide range of pH values. This behavior is consistent with the compound's structural features and electronic characteristics, which favor interaction with lipophilic environments over hydrophilic ones [27].